

A Comparative Spectroscopic Analysis of 4-Bromophenyl Disulfide and Its Derivatives

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Compound of Interest

Compound Name: 4-Bromophenyl disulfide

Cat. No.: B1266539

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-Bromophenyl disulfide** and its halogenated derivatives. By presenting quantitative data from various analytical techniques, this document aims to serve as a valuable resource for the identification, characterization, and comparative analysis of these compounds, which are of significant interest in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for 4,4'-dibromodiphenyl disulfide and its related derivatives. This allows for a direct comparison of the influence of the halogen substituent on the spectral properties of the diphenyl disulfide core structure.

Compound Name	Structure	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Key IR Bands (cm ⁻¹)	UV-Vis λ _{max} (nm)	Key Raman Shifts (cm ⁻¹)
Diphenyl Disulfide	C ₁₂ H ₁₀ S ₂	7.24–7.36 (m, 6H), 7.54 (m, 4H)[1]	137.0, 129.1, 127.5, 127.2[1]	~3060 (C-H arom), 1578 (C=C arom), 688, 738 (C-H oop), ~500-550 (S-S)[2]	~250[3][4]	Not readily available
4,4'-Difluorodiphenyl Disulfide	C ₁₂ H ₈ F ₂ S ₂	Not readily available	Not readily available	Not readily available	Not readily available	Not readily available
4,4'-Dichlorodiphenyl Disulfide	C ₁₂ H ₈ Cl ₂ S ₂	Not readily available	Not readily available	Not readily available	Not readily available	Not readily available
4,4'-Dibromodiphenyl Disulfide	C ₁₂ H ₈ Br ₂ S ₂	Not readily available	Not readily available	Not readily available	Not readily available	Not readily available
4,4'-Diiododiphenyl Disulfide	C ₁₂ H ₈ I ₂ S ₂	Not readily available	Not readily available	Not readily available	Not readily available	Not readily available

Note: A complete, directly comparable dataset for the entire halogen series was not available in the surveyed literature. The provided data for diphenyl disulfide serves as a baseline for comparison.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the purified disulfide derivative is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for protons.
- **Data Acquisition:**
 - For ^1H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
- **Data Analysis:** Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The splitting patterns (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J) in Hz are analyzed to determine the connectivity of atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing the solid sample directly on the ATR crystal.
- **Instrumentation:** A standard FT-IR spectrometer is used.
- **Data Acquisition:** A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then collected, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

- **Data Analysis:** The positions of absorption bands (in cm^{-1}) are identified and assigned to specific functional groups and vibrational modes (e.g., C-H aromatic stretching, C=C aromatic stretching, S-S stretching).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically < 1.5).
- **Instrumentation:** A double-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** The spectrum is recorded over a specific wavelength range (e.g., 200-400 nm for these compounds). A baseline is first recorded with the cuvette containing only the solvent.
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is determined. The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Raman Spectroscopy

- **Sample Preparation:** Solid samples can be analyzed directly. The sample is placed in a suitable holder, such as a glass capillary tube or a metal well.
- **Instrumentation:** A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
- **Data Acquisition:** The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as Raman shift in cm^{-1} .
- **Data Analysis:** The positions and relative intensities of the Raman bands are analyzed. The S-S stretching vibration in disulfides is often a prominent feature in the Raman spectrum.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **4-Bromophenyl disulfide** and its derivatives.

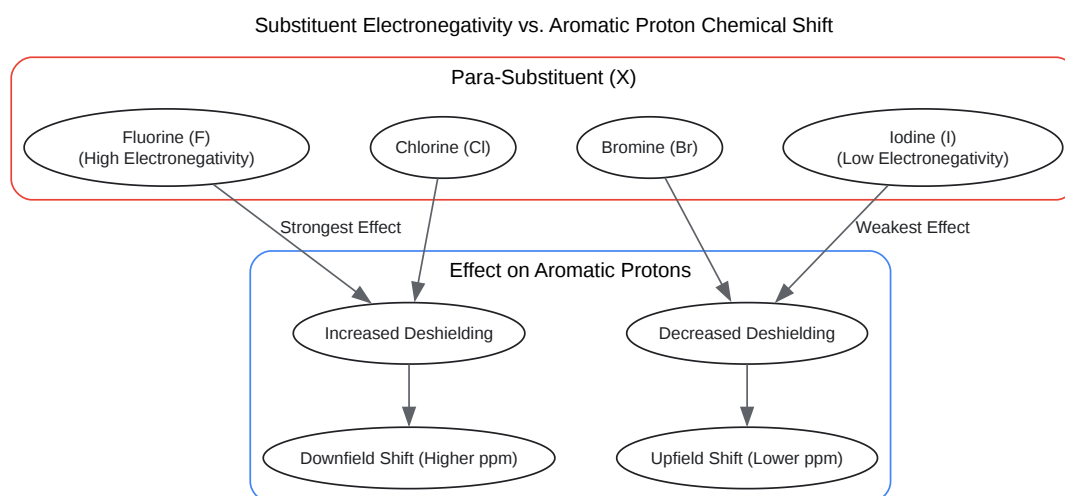
Experimental Workflow for Spectroscopic Characterization

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Caption: A generalized workflow for the synthesis and multi-technique spectroscopic analysis.

Logical Relationship: Substituent Effect on Aromatic Proton Chemical Shift

This diagram illustrates the expected influence of halogen substituents at the para-position on the chemical shift of the aromatic protons in ^1H NMR spectroscopy.



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Caption: The relationship between substituent electronegativity and expected ^1H NMR chemical shifts.

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